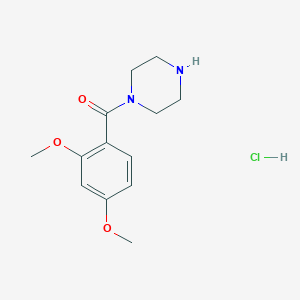

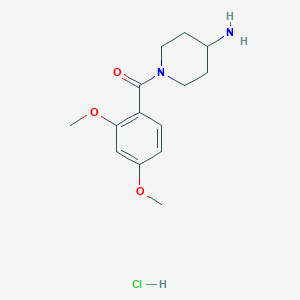

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

説明

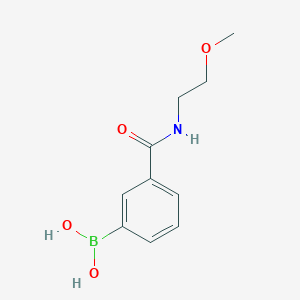

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1026767-54-3 . It has a molecular weight of 286.76 and is typically in powder form .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-dimethoxybenzoyl)piperazine hydrochloride . The InChI code is 1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .Physical And Chemical Properties Analysis

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is a powder at room temperature . It has a molecular weight of 286.76 .科学的研究の応用

Pharmacological Research

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride: is utilized in pharmacological studies due to its structural similarity to compounds that exhibit biological activity. It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of novel central nervous system (CNS) drugs .

Material Science

In material science, this compound finds application in the synthesis of complex organic molecules that can be used for creating new materials with specific properties, such as enhanced conductivity or biocompatibility .

Chemical Synthesis

This chemical serves as a building block in organic synthesis. It is particularly valuable in constructing piperazine derivatives, which are crucial intermediates in the synthesis of a wide range of chemical entities .

Analytical Chemistry

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride: is used in analytical chemistry as a standard or reference compound. Its well-defined properties aid in the calibration of analytical instruments and the validation of analytical methods .

Life Sciences Research

Researchers in life sciences employ this compound in biochemical assays and molecular biology studies. It may be used to investigate the interaction of small molecules with biological targets, aiding in the understanding of cellular processes .

Chromatography Applications

Due to its unique chemical properties, 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is used in chromatography as a component of the mobile phase or as a derivatization agent to improve the detection of analytes with poor visibility in chromatographic systems .

作用機序

Target of Action

Piperazine compounds are known to have anthelmintic action, meaning they are used to treat parasitic worm infections . They generally act by paralyzing the parasites .

Mode of Action

Piperazine compounds are thought to exert their effects by binding to the GABA (γ-aminobutyric acid) receptors in the nerve endings of the parasites, causing hyperpolarization and resulting in flaccid paralysis .

Biochemical Pathways

The primary pathway affected is the GABAergic system. By acting as an agonist at the GABA receptor, piperazine compounds increase the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve endings .

Pharmacokinetics

Piperazine compounds are generally well absorbed from the gastrointestinal tract and are partly oxidized and partly excreted as unchanged compound .

Result of Action

The end result of the action of piperazine compounds is the paralysis of the parasites, which allows the host body to easily remove or expel the invading organism .

Safety and Hazards

特性

IUPAC Name |

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKADUPMAWCVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

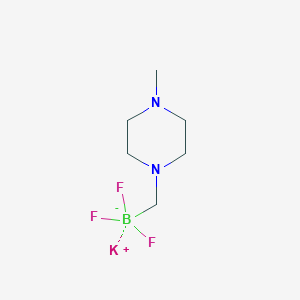

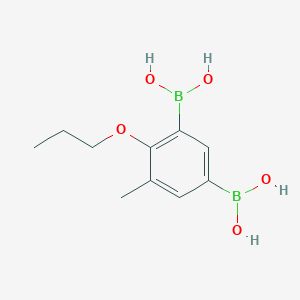

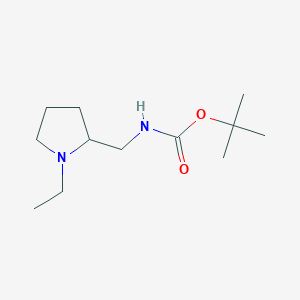

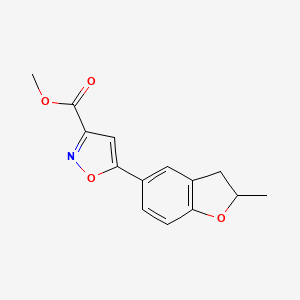

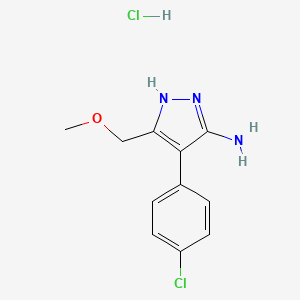

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)

![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)